molecular formula C24H18IN B8685726 4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 167218-38-4

4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Cat. No. B8685726
Key on ui cas rn: 167218-38-4
M. Wt: 447.3 g/mol
InChI Key: CQBYSEGKSOAUPA-UHFFFAOYSA-N
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Patent
US05707747

Procedure details

16.9 g (0.10 mol) of diphenylamine, 48.7 g (0.12 mol) of 4,4'-diiodobiphenyl, 16.6 g (0.12 mol) of anhydrous potassium carbonate, 1.27 g (0.02 mol) of copper powder, and 20 ml of nitrobenzene were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 190° C. to 205° for 20 hours. The reaction product was then extracted with 200 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated to dryness. The concentrate was then purified by column chromatography (carrier: silica gel; elute: 1/3 mixture of toluene and n-hexane) to obtain 24.9 g (yield: 55.6%) of N-(4'-iodo-4-biphenylyl)-N,N-diphenylamine. The melting point of the product was from 139.5° C. to 140.5° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1.27 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][C:24]([I:27])=[CH:23][CH:22]=2)=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].[N+](C1C=CC=CC=1)([O-])=O>[I:27][C:24]1[CH:25]=[CH:26][C:21]([C:18]2[CH:19]=[CH:20][C:15]([N:7]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:16][CH:17]=2)=[CH:22][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
48.7 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
1.27 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
20 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 190° C. to 205° for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was then extracted with 200 ml of toluene
CUSTOM
Type
CUSTOM
Details
The insoluble contents were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was then purified by column chromatography (carrier: silica gel; elute: 1/3 mixture of toluene and n-hexane)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 55.6%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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